molecular formula C14H12BrN3O B3873910 3-bromo-N'-[1-(3-pyridinyl)ethylidene]benzohydrazide

3-bromo-N'-[1-(3-pyridinyl)ethylidene]benzohydrazide

Cat. No. B3873910
M. Wt: 318.17 g/mol
InChI Key: OLZAPINSDXTFLN-LICLKQGHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-bromo-N'-[1-(3-pyridinyl)ethylidene]benzohydrazide is a chemical compound that has gained significant attention in scientific research due to its potential use in the development of new drugs. This compound has been studied for its mechanism of action, biochemical and physiological effects, and limitations in lab experiments.

Mechanism of Action

The mechanism of action of 3-bromo-N'-[1-(3-pyridinyl)ethylidene]benzohydrazide is not fully understood. However, several studies have suggested that this compound exerts its anticancer activity by inducing apoptosis and inhibiting cell proliferation. It has also been reported to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
3-bromo-N'-[1-(3-pyridinyl)ethylidene]benzohydrazide has been found to exhibit several biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been reported to exhibit antifungal and antibacterial activities. In vivo studies have shown that this compound has the potential to inhibit tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

The advantages of using 3-bromo-N'-[1-(3-pyridinyl)ethylidene]benzohydrazide in lab experiments include its reproducible synthesis method, its potential use in the development of new drugs, and its ability to exhibit anticancer, antifungal, and antibacterial activities. However, the limitations of using this compound in lab experiments include its limited solubility in aqueous solutions and its potential toxicity.

Future Directions

There are several future directions for research on 3-bromo-N'-[1-(3-pyridinyl)ethylidene]benzohydrazide. These include the development of new derivatives of this compound with improved solubility and reduced toxicity, the investigation of its mechanism of action, and the evaluation of its potential use in the treatment of various diseases. Additionally, further studies are needed to determine the optimal dosage and administration route of this compound for therapeutic use.

Scientific Research Applications

3-bromo-N'-[1-(3-pyridinyl)ethylidene]benzohydrazide has been studied extensively for its potential use in the development of new drugs. This compound has been found to exhibit anticancer, antifungal, and antibacterial activities in various in vitro and in vivo studies. Several scientific articles have reported the use of 3-bromo-N'-[1-(3-pyridinyl)ethylidene]benzohydrazide as a lead compound for the development of new anticancer agents.

properties

IUPAC Name

3-bromo-N-[(E)-1-pyridin-3-ylethylideneamino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrN3O/c1-10(12-5-3-7-16-9-12)17-18-14(19)11-4-2-6-13(15)8-11/h2-9H,1H3,(H,18,19)/b17-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLZAPINSDXTFLN-LICLKQGHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CC(=CC=C1)Br)C2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)C1=CC(=CC=C1)Br)/C2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

42.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49827874
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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